In-Depth Technical Guide: 2,4-Dichloro-3-methylpyridine (CAS 132097-09-7)
In-Depth Technical Guide: 2,4-Dichloro-3-methylpyridine (CAS 132097-09-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-3-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, reactivity, and safety information, supported by detailed experimental protocols and data visualizations.
Physicochemical Properties
2,4-Dichloro-3-methylpyridine is a white to off-white solid at room temperature.[1] It is recognized for its stability and reactivity, which are advantageous in various synthetic applications.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 132097-09-7 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Appearance | White or hoar solid | [1] |
| Boiling Point (Predicted) | 218.7 ± 35.0 °C | |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Data
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts will be influenced by the presence of the two chlorine atoms.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the chlorine atoms and the nitrogen atom will exhibit characteristic downfield shifts.
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IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.02 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Reactivity
2,4-Dichloro-3-methylpyridine is a valuable intermediate, primarily used in the synthesis of more complex molecules for the agrochemical and pharmaceutical sectors.[2]
Synthesis
A common synthetic approach to chloropyridines involves the chlorination of the corresponding hydroxypyridine or the direct chlorination of the pyridine ring. While a specific, detailed experimental protocol for the synthesis of 2,4-dichloro-3-methylpyridine is not widely published, a general procedure can be adapted from the synthesis of similar compounds.
General Synthetic Workflow:
Caption: General synthetic route to 2,4-dichloro-3-methylpyridine.
Reactivity and Experimental Protocols
The reactivity of 2,4-dichloro-3-methylpyridine is characterized by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms (2 and 4) are activated towards nucleophilic attack. The regioselectivity of the substitution can often be controlled by the choice of nucleophile and reaction conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution (General)
This protocol describes a general procedure for the reaction of 2,4-dichloro-3-methylpyridine with a generic nucleophile (Nu-H).
Materials:
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2,4-Dichloro-3-methylpyridine
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Nucleophile (e.g., an amine, alcohol, or thiol)
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Base (e.g., K₂CO₃, NaH, or an organic base)
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Anhydrous solvent (e.g., DMF, DMSO, or THF)
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Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add 2,4-dichloro-3-methylpyridine (1 equivalent) and the anhydrous solvent.
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Add the base (1-1.2 equivalents) to the solution and stir.
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Slowly add the nucleophile (1 equivalent) to the reaction mixture.
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Heat the reaction to the desired temperature (this will vary depending on the nucleophile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Reaction Workflow:
Caption: General workflow for nucleophilic aromatic substitution.
Applications
2,4-Dichloro-3-methylpyridine serves as a critical building block in the synthesis of various commercial products.
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Agrochemicals: It is an essential intermediate in the production of herbicides and pesticides.[2] Its structure allows for the development of compounds with selective action against specific weeds, contributing to crop protection.[2]
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Pharmaceuticals: This compound is utilized in the development of pharmaceutical agents.[2] It contributes to the synthesis of molecules with potential therapeutic properties for various health conditions.[2]
Safety and Handling
2,4-Dichloro-3-methylpyridine should be handled with care by personnel trained in chemical safety.
Hazard Identification:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
2,4-Dichloro-3-methylpyridine is a versatile and important chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its synthesis and reactivity, particularly its susceptibility to nucleophilic aromatic substitution, make it a valuable tool for organic chemists. Proper handling and storage are essential to ensure safety. Further research into its properties and reactions will likely expand its utility in the development of novel chemical entities.
